molecular formula C7H14O3 B14603992 Hept-2-ene-1,4,7-triol CAS No. 59742-70-0

Hept-2-ene-1,4,7-triol

Cat. No.: B14603992
CAS No.: 59742-70-0
M. Wt: 146.18 g/mol
InChI Key: XNTAENBZPPCFMK-UHFFFAOYSA-N
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Description

Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.

    Reduction: Formation of heptane-1,4,7-triol.

    Substitution: Formation of hept-2-en-1,4,7-trichloride.

Scientific Research Applications

Hept-2-ene-1,4,7-triol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:

    Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.

    Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.

    Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.

The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

59742-70-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

hept-2-ene-1,4,7-triol

InChI

InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2

InChI Key

XNTAENBZPPCFMK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C=CCO)O)CO

Origin of Product

United States

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